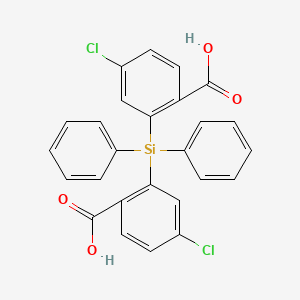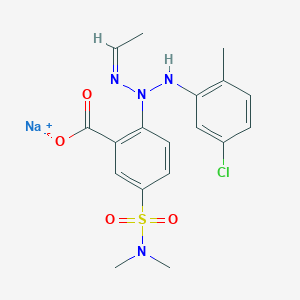
Sodium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate is a complex organic compound that features a combination of aromatic rings, triazene, and sulfonamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate typically involves multi-step organic reactions. The process may start with the preparation of the benzoate core, followed by the introduction of the triazene group and the sulfonamide group. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and diazotizing agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Sodium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can modify the triazene or sulfonamide groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its biological activity and potential as a pharmaceutical agent.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals or materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the triazene group may interact with DNA or proteins, leading to biological effects. The sulfonamide group can inhibit certain enzymes or receptors, contributing to the compound’s activity.
類似化合物との比較
Similar Compounds
- Sodium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate can be compared with other triazene or sulfonamide-containing compounds.
- Examples include other benzoate derivatives with similar functional groups.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
特性
CAS番号 |
85030-42-8 |
|---|---|
分子式 |
C18H20ClN4NaO4S |
分子量 |
446.9 g/mol |
IUPAC名 |
sodium;2-[(5-chloro-2-methylanilino)-[(Z)-ethylideneamino]amino]-5-(dimethylsulfamoyl)benzoate |
InChI |
InChI=1S/C18H21ClN4O4S.Na/c1-5-20-23(21-16-10-13(19)7-6-12(16)2)17-9-8-14(11-15(17)18(24)25)28(26,27)22(3)4;/h5-11,21H,1-4H3,(H,24,25);/q;+1/p-1/b20-5-; |
InChIキー |
HALUHFOAGQROMR-ROTQIPFPSA-M |
異性体SMILES |
C/C=N\N(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)[O-])NC2=C(C=CC(=C2)Cl)C.[Na+] |
正規SMILES |
CC=NN(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)[O-])NC2=C(C=CC(=C2)Cl)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


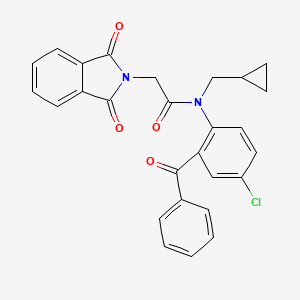
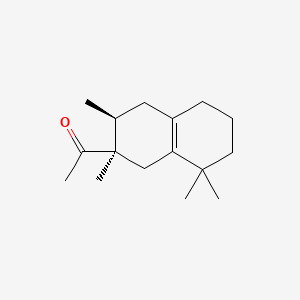

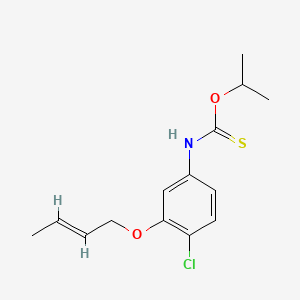

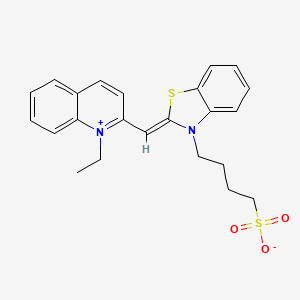
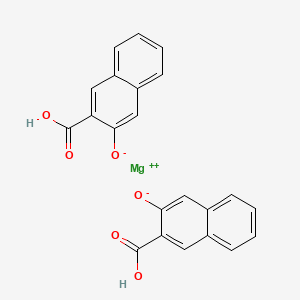

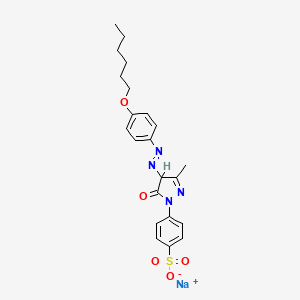
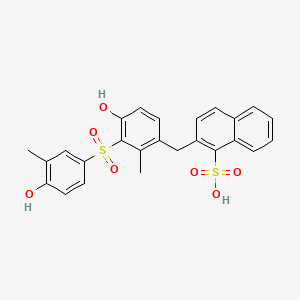
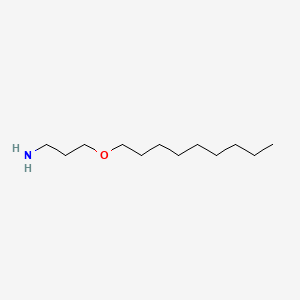
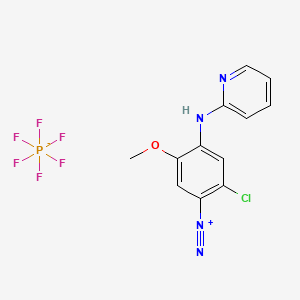
![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)
